Cas no 1500207-04-4 (5-(5-Bromo-4-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid)

5-(5-Bromo-4-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound featuring a brominated thiophene core linked to a 1,2,4-oxadiazole ring with a carboxylic acid functional group. This structure imparts reactivity suitable for further derivatization, making it valuable in medicinal chemistry and materials science. The bromine substituent enhances its utility as a synthetic intermediate for cross-coupling reactions, while the carboxylic acid group allows for conjugation or salt formation. Its rigid heterocyclic framework contributes to stability and potential applications in drug discovery, particularly in the development of enzyme inhibitors or bioactive scaffolds. The compound is typically handled under controlled conditions due to its reactive functional groups.
5-(5-Bromo-4-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid structure
1500207-04-4 structure
商品名:5-(5-Bromo-4-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid
CAS番号:1500207-04-4
MF:C8H5BrN2O3S
メガワット:289.105899572372
CID:5716422
PubChem ID:79997453

5-(5-Bromo-4-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 5-(5-bromo-4-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylicacid
    • 1500207-04-4
    • EN300-1119708
    • 5-(5-bromo-4-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid
    • AKOS018557269
    • 1,2,4-Oxadiazole-3-carboxylic acid, 5-(5-bromo-4-methyl-2-thienyl)-
    • 5-(5-Bromo-4-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid
    • インチ: 1S/C8H5BrN2O3S/c1-3-2-4(15-5(3)9)7-10-6(8(12)13)11-14-7/h2H,1H3,(H,12,13)
    • InChIKey: BLYDAWYQGSNJHP-UHFFFAOYSA-N
    • ほほえんだ: BrC1=C(C)C=C(C2=NC(C(=O)O)=NO2)S1

計算された属性

  • せいみつぶんしりょう: 287.92043g/mol
  • どういたいしつりょう: 287.92043g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 6
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 268
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.8
  • トポロジー分子極性表面積: 105Ų

じっけんとくせい

  • 密度みつど: 1.824±0.06 g/cm3(Predicted)
  • ふってん: 476.5±55.0 °C(Predicted)
  • 酸性度係数(pKa): 2.63±0.10(Predicted)

5-(5-Bromo-4-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1119708-10.0g
5-(5-bromo-4-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid
1500207-04-4
10g
$5221.0 2023-06-09
Enamine
EN300-1119708-2.5g
5-(5-bromo-4-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid
1500207-04-4 95%
2.5g
$1650.0 2023-10-27
Enamine
EN300-1119708-0.25g
5-(5-bromo-4-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid
1500207-04-4 95%
0.25g
$774.0 2023-10-27
Enamine
EN300-1119708-10g
5-(5-bromo-4-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid
1500207-04-4 95%
10g
$3622.0 2023-10-27
Enamine
EN300-1119708-0.5g
5-(5-bromo-4-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid
1500207-04-4 95%
0.5g
$809.0 2023-10-27
Enamine
EN300-1119708-5.0g
5-(5-bromo-4-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid
1500207-04-4
5g
$3520.0 2023-06-09
Enamine
EN300-1119708-0.05g
5-(5-bromo-4-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid
1500207-04-4 95%
0.05g
$707.0 2023-10-27
Enamine
EN300-1119708-1g
5-(5-bromo-4-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid
1500207-04-4 95%
1g
$842.0 2023-10-27
Enamine
EN300-1119708-0.1g
5-(5-bromo-4-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid
1500207-04-4 95%
0.1g
$741.0 2023-10-27
Enamine
EN300-1119708-1.0g
5-(5-bromo-4-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid
1500207-04-4
1g
$1214.0 2023-06-09

5-(5-Bromo-4-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid 関連文献

5-(5-Bromo-4-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acidに関する追加情報

5-(5-Bromo-4-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid: A Comprehensive Overview

The compound with CAS No. 1500207-04-4, known as 5-(5-Bromo-4-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid, is a highly specialized organic molecule with significant potential in various scientific and industrial applications. This compound belongs to the class of oxadiazoles, which are heterocyclic aromatic compounds with a five-membered ring containing two nitrogen atoms and one oxygen atom. The presence of a bromine atom and a methylthiophene group further enhances its chemical versatility and reactivity.

Oxadiazoles are widely studied in organic chemistry due to their unique electronic properties and structural stability. The 1,2,4-oxadiazole ring system in this compound is particularly interesting because it can act as a scaffold for various functional groups. The methylthiophene group attached to the oxadiazole ring introduces additional electronic effects, making the compound suitable for applications in drug design, agrochemicals, and materials science.

Recent research has focused on the synthesis and characterization of this compound. Scientists have explored various methods to synthesize 5-(5-Bromo-4-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid, including condensation reactions and cyclization processes. These methods have been optimized to improve yield and purity, ensuring that the compound can be produced on a larger scale for practical applications.

The bromine atom in the molecule plays a crucial role in determining its reactivity and biological activity. Studies have shown that brominated oxadiazoles exhibit potent anti-inflammatory and antitumor properties. For instance, researchers have reported that this compound can inhibit the growth of cancer cells by targeting specific signaling pathways involved in cell proliferation and apoptosis.

In addition to its biological applications, 5-(5-Bromo-4-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid has shown promise in materials science. Its ability to form stable coordination complexes with metal ions makes it a potential candidate for use in catalysis and sensor technologies. Recent advancements in nanotechnology have further highlighted its potential as a building block for constructing functional materials with tailored properties.

The methylthiophene group attached to the oxadiazole ring also contributes to the compound's electronic properties. This group acts as an electron-donating substituent, which can influence the molecule's redox behavior and reactivity. Researchers have exploited these properties to develop new electrochemical sensors and organic semiconductors.

From an environmental perspective, the synthesis and application of this compound are being carefully evaluated to ensure sustainability. Scientists are exploring green chemistry approaches to minimize waste generation and reduce the environmental footprint of its production processes. These efforts align with global initiatives aimed at promoting sustainable development in the chemical industry.

In conclusion, 5-(5-Bromo-4-methylthiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid is a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure, combined with recent advancements in synthesis and characterization techniques, positions it as a valuable tool for addressing current challenges in medicine, agriculture, and materials science.

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